

Tonalide: A Physicochemical and Structural Guide for Scientific Professionals

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Compound of Interest

Compound Name: **Tonalide**
Cat. No.: **B074961**

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Introduction

Tonalide, also known by its IUPAC name 1-(3,5,5,6,8,8-hexamethyl-5,6,7,8-tetrahydronaphthalen-2-yl)ethanone and commercial names such as Fixolide, is a synthetic polycyclic musk that has been a significant component in the fragrance industry since its discovery in 1954.^{[1][2][3]} As a member of the tetralin-based musk family, **Tonalide** is valued for its persistent, sweet, and musky odor with woody and powdery undertones.^{[1][2]} Its primary application is as a fragrance ingredient and fixative in a wide array of consumer products, including perfumes, soaps, detergents, and cosmetics.^{[2][4]} This technical guide provides an in-depth exploration of the physicochemical properties, structure, synthesis, and analytical methodologies related to **Tonalide**, tailored for researchers, scientists, and professionals in drug development and chemical sciences.

Chemical Structure and Physicochemical Properties

Tonalide is a polycyclic musk, a class of synthetic fragrances designed to mimic the scent of natural musk.^[1] Its chemical structure is characterized by a hexamethylated tetralin core with an acetyl group.^[5] The technical product is a racemic mixture of its two stereoisomers.^[6] The (3S)-enantiomer is reported to possess a strong musky odor, while the (3R)-isomer has a lighter, more aromatic scent.^[1]

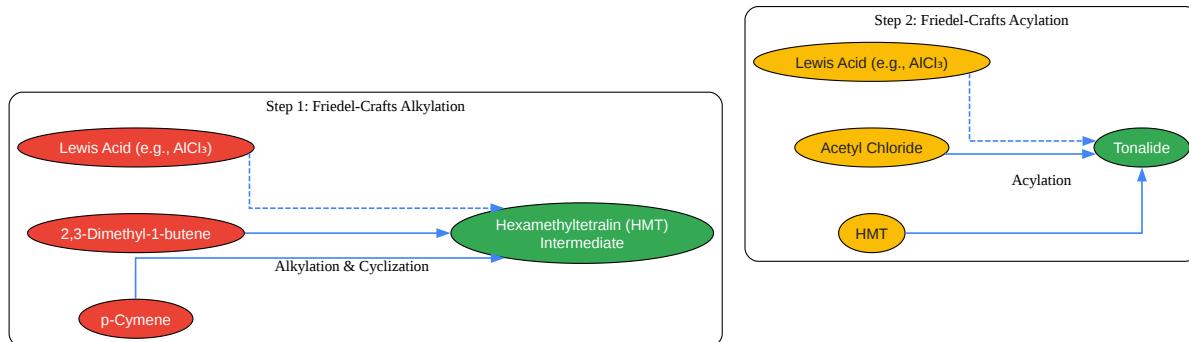
A comprehensive summary of **Tonalide**'s physicochemical properties is presented in the table below.

| Property | Value | Source |
|---|--------------------------------------|--|
| Molecular Formula | $C_{18}H_{26}O$ | [7] [8] |
| Molecular Weight | 258.40 g/mol | [1] [8] |
| CAS Number | 21145-77-7, 1506-02-1 | [6] [7] |
| Appearance | White to off-white crystalline solid | [1] [7] |
| Odor | Sweet, musky, woody, powdery | [1] [9] |
| Melting Point | 54.5 °C | [7] [10] |
| Boiling Point | 326 ± 4 °C at 760 mmHg | [7] [10] |
| Water Solubility | 1.25 mg/L | [7] |
| Vapor Pressure | 5.12×10^{-4} mmHg at 25 °C | [7] |
| Log K _{ow} (Octanol-Water Partition Coefficient) | 5.70 | [7] |
| Henry's Law Constant | 1.4×10^{-4} atm-cu m/mole | [7] |
| Flash Point | >100 °C | [5] |

Synthesis of Tonalide

The industrial synthesis of **Tonalide** is primarily achieved through a Friedel-Crafts reaction. This involves two main steps: the formation of the hexamethyltetralin (HMT) intermediate, followed by its acetylation.[\[5\]](#)[\[11\]](#)

Synthesis Workflow



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Caption: Synthetic pathway of **Tonalide** via Friedel-Crafts reactions.

Experimental Protocol: Synthesis of Tonalide

The following is a generalized laboratory-scale procedure for the synthesis of **Tonalide**.

Step 1: Preparation of Hexamethyltetralin (HMT) Intermediate

- To a stirred mixture of a Lewis acid catalyst (e.g., anhydrous aluminum chloride) in a suitable solvent (e.g., a halogenated alkane or a saturated alkane), a solution of p-cymene, 2,3-dimethyl-1-butene, and tert-butyl chloride is added dropwise over a period of 2-3 hours.[11]
- The reaction temperature is maintained at room temperature, not exceeding 35 °C.[11]
- After the addition is complete, the reaction is allowed to continue for an additional 30-60 minutes.[11]

- The reaction mixture is then quenched by pouring it into ice water.
- The organic layer is separated, washed with a sodium carbonate solution until neutral, and then dried.
- The solvent is removed under reduced pressure to yield the crude HMT intermediate.

Step 2: Friedel-Crafts Acylation to Yield **Tonalide**

- In a separate reaction vessel, a Lewis acid (e.g., anhydrous aluminum chloride) is suspended in a reaction medium.[\[11\]](#)
- A solution of acetyl chloride and the HMT intermediate is then added dropwise to the suspension.[\[11\]](#)
- The mixture is stirred until the reaction is complete, as monitored by a suitable analytical technique (e.g., TLC or GC).
- The reaction is quenched with ice water.
- The organic layer is separated, washed, and dried.
- The crude product is then purified, typically by recrystallization or distillation, to yield **Tonalide**.

Spectroscopic Analysis

The structural elucidation and identification of **Tonalide** are routinely performed using a combination of spectroscopic techniques.

- Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ^1H and ^{13}C NMR are used to confirm the carbon skeleton and the substitution pattern of the molecule.[\[7\]](#)[\[12\]](#)[\[13\]](#)[\[14\]](#)
- Infrared (IR) Spectroscopy: The IR spectrum of **Tonalide** will show characteristic absorption bands for the carbonyl group (C=O) of the ketone and the C-H bonds of the aromatic and aliphatic portions of the molecule.[\[7\]](#)[\[12\]](#)[\[13\]](#)[\[14\]](#)

- Mass Spectrometry (MS): Mass spectrometry, often coupled with gas chromatography (GC-MS), is a powerful tool for the identification and quantification of **Tonalide**. The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.[7][8][12][13][14]

Analytical Methodology: Quantification of Tonalide

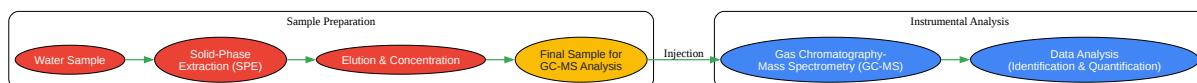
Gas chromatography coupled with mass spectrometry (GC-MS) is the most common and reliable method for the detection and quantification of **Tonalide** in various matrices, including environmental samples and consumer products.[15][16]

Experimental Protocol: GC-MS Analysis of Tonalide

The following outlines a general procedure for the analysis of **Tonalide** in a water sample.

- Sample Preparation (Solid-Phase Extraction - SPE):
 - A known volume of the water sample is passed through an SPE cartridge (e.g., C18).[16]
 - The cartridge is then washed to remove interfering substances.
 - **Tonalide** is eluted from the cartridge using a suitable organic solvent.[16]
 - The eluate is concentrated and reconstituted in a known volume of solvent for GC-MS analysis.[16]
- GC-MS Analysis:
 - An aliquot of the prepared sample is injected into the GC-MS system.
 - The separation is typically performed on a non-polar capillary column.
 - The mass spectrometer is operated in either full scan mode for identification or selected ion monitoring (SIM) mode for enhanced sensitivity and quantification.

Analytical Workflow



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Caption: Workflow for the analysis of **Tonalide** in water samples.

Environmental Fate and Toxicological Profile

Tonalide is characterized by its high lipophilicity ($\log K_{ow} = 5.70$) and low water solubility, which leads to its partitioning into fatty tissues and adsorption to sludge and sediments in aquatic environments.[7][17] It is not readily biodegradable.[15] Due to its widespread use, **Tonalide** has been detected in various environmental compartments, including surface water, sediment, and biota, as well as in human tissues such as adipose tissue, blood, and breast milk.[6]

Toxicological studies have raised concerns about the potential for **Tonalide** to act as an endocrine disruptor, although its activity is considered weak.[18] It is classified as persistent and toxic to the environment.[6] Regulatory bodies in some regions have restricted its use due to concerns over bioaccumulation and environmental persistence.[1]

Conclusion

Tonalide remains a significant synthetic musk in the fragrance industry, valued for its unique olfactory properties and stability. A thorough understanding of its physicochemical properties, synthesis, and analytical methodologies is crucial for its effective and safe use. This guide has provided a comprehensive overview of these aspects, offering valuable insights for professionals in the chemical and life sciences. Continued research into the environmental fate and potential biological effects of **Tonalide** is essential for ensuring its responsible management.

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